N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves reactions of hydroximoyl chloride with acrylonitrile, acrylamide, and N-arylmalemides . Pyrazoles and pyrazolo[3,4-d]pyridazines are obtained via the reaction of 3-(dimethylamino)-1-(2,4-dimethyl-1,3-thiazol-5-yl)prop-2-ene-1-one with hydrazonoyl halides .Chemical Reactions Analysis
The chemical reactions involving similar compounds are primarily 1,3-dipolar cycloaddition reactions . These reactions play an important role in both mechanistic and synthetic organic chemistry .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds include a molecular weight of 142.22, a linear formula of C6H10N2S, and a storage temperature of 2-8C in a dark place under an inert atmosphere .Scientific Research Applications
Synthesis and Biological Activities
Antioxidant Studies : A study by Ahmad et al. (2012) describes the synthesis of novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, which were found to possess moderate to significant radical scavenging activity. This suggests the potential of such compounds, including derivatives similar to N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide, to act as antioxidants (Ahmad et al., 2012).
Antidepressant and Anticonvulsant Activities : Abdel‐Aziz et al. (2009) synthesized novel pyrazole derivatives and evaluated their antidepressant and anticonvulsant activities. These findings indicate the potential of heterocyclic compounds in neurological disorder treatments (Abdel‐Aziz et al., 2009).
Anticancer and Antioxidant Activities : Gudipati et al. (2011) synthesized a series of N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives and evaluated them for anticancer and antioxidant activities. Some compounds showed potent anticancer activity against various cancer cell lines and effective radical scavenging activity, highlighting the therapeutic potential of structurally related compounds (Gudipati et al., 2011).
Safety and Hazards
Safety information for similar compounds includes hazard statements such as H302-H315-H319-H335, indicating that they can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and to rinse cautiously with water in case of contact with eyes .
Properties
IUPAC Name |
N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-6-oxo-1H-pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6O3S/c1-5-9(22-6(2)13-5)11-17-18-12(21-11)14-10(20)7-3-4-8(19)16-15-7/h3-4H,1-2H3,(H,16,19)(H,14,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOOTTYBUSITSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)C3=NNC(=O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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